1-(6-Methylpyridin-2-yl)propan-1-amine
Description
1-(6-Methylpyridin-2-yl)propan-1-amine is a nitrogen-containing organic compound featuring a pyridine ring substituted with a methyl group at the 6-position and a propan-1-amine side chain. Its molecular formula is C9H14N2 (or C9H15ClN2 as a hydrochloride salt) with a molecular weight of 150.22 g/mol (174.69 g/mol for the hydrochloride form) . It is commercially available as a hydrochloride salt with a purity of 95% .
The pyridine moiety enhances electron-deficient properties, while the methyl group at the 6-position introduces steric effects that may influence molecular interactions. The propan-1-amine chain provides flexibility and hydrogen-bonding capabilities, making it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-8(10)9-6-4-5-7(2)11-9/h4-6,8H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTQUDZMUDLYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672470 | |
| Record name | 1-(6-Methylpyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185320-33-5 | |
| Record name | 1-(6-Methylpyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(6-Methylpyridin-2-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound has the molecular formula and a molecular weight of approximately 150.22 g/mol. Its structure features a pyridine ring substituted at the 6-position with a methyl group, linked to a propan-1-amine chain. This unique configuration is believed to influence its biological activity.
Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It is suggested that the compound may inhibit specific enzymes involved in cell proliferation, which is critical in cancer therapy .
- Receptor Modulation : The compound could interact with various receptors, potentially modulating signaling pathways related to inflammation and immune responses .
Antimicrobial Properties
Research has shown that compounds containing pyridine rings exhibit notable antimicrobial activity. For instance, this compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0195 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.0048 |
| Enterococcus faecalis | 0.0098 |
These findings suggest that the compound could be developed as a potential antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, it was found to inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The compound's effectiveness was evaluated using IC50 values across different cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.4 |
| A549 (lung cancer) | 12.3 |
| HeLa (cervical cancer) | 10.5 |
These results highlight its potential as an anticancer therapeutic agent .
Case Studies
Several case studies have documented the biological effects of similar compounds derived from the pyridine family:
- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including those structurally related to this compound, which showed promising results against resistant bacterial strains .
- Cancer Therapy Research : Another study focused on the anticancer properties of pyridine-based compounds, revealing mechanisms involving apoptosis induction and inhibition of tumor growth in xenograft models.
Scientific Research Applications
Pharmaceutical Development
1-(6-Methylpyridin-2-yl)propan-1-amine is being investigated for its role as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets, making it a candidate for drug development aimed at treating various conditions.
Case Study: Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity. A study demonstrated that compounds with similar structures inhibited the growth of specific bacterial strains, suggesting potential use in developing new antibiotics.
Therapeutic Applications
The compound's potential therapeutic effects extend to anti-inflammatory and immunomodulatory roles. It has been shown to enhance the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, which could be beneficial in treating inflammatory diseases.
Building Block in Organic Chemistry
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to construct more complex molecules with desired properties.
Table 1: Reactions Involving this compound
| Reaction Type | Description | Product Type |
|---|---|---|
| Alkylation | Reaction with alkyl halides | Alkylated derivatives |
| Acylation | Reaction with acyl chlorides | Amides |
| Reductive Amination | Conversion of carbonyl compounds to amines | Amines with altered properties |
Specialty Chemicals
In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for formulating products that require specific chemical characteristics.
Case Study: Chemical Production
A study highlighted its application in synthesizing specialty polymers that exhibit enhanced thermal stability and mechanical properties, showcasing its industrial relevance .
Receptor Interaction
The compound has shown potential as a selective beta-2 adrenergic receptor agonist. This interaction can lead to bronchial smooth muscle dilation, indicating its possible application in treating respiratory diseases such as asthma.
Table 2: Biological Activities of this compound
| Activity Type | Effect | Potential Application |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Antibiotic development |
| Anti-inflammatory | Modulation of IL-10 production | Treatment of inflammatory diseases |
| Bronchodilation | Dilation of bronchial smooth muscle | Asthma treatment |
Comparison with Similar Compounds
Table 1: Comparison with Pyridine-Based Amines
Key Differences :
- Substituent Effects : The chloro group in 1-(6-chloropyridin-2-yl)cyclopropan-1-amine increases electrophilicity but reduces solubility compared to the methyl group in the target compound .
- Backbone Modifications : Replacing the propan-1-amine chain with a pyrazole ring (as in C9H10N4) introduces additional nitrogen atoms, altering hydrogen-bonding patterns and biological activity .
Heterocyclic Amines with Non-Pyridine Cores
Table 2: Comparison with Other Heterocyclic Amines
Key Differences :
- Electronic Properties : The furan ring in (R)-1-(5-methylfuran-2-yl)propan-1-amine is less electron-deficient than pyridine, reducing its reactivity in electrophilic substitutions .
- Lipophilicity : The adamantane core in C13H19NSe significantly increases lipophilicity compared to pyridine-based amines, affecting membrane permeability .
Physicochemical and Thermophysical Properties
Table 3: Thermophysical Comparison with Linear Amines
Key Insights :
Preparation Methods
Reductive Amination Route
Overview:
This is the most commonly employed method for synthesizing 1-(6-Methylpyridin-2-yl)propan-1-amine. It involves the condensation of 6-methylpyridine-2-carbaldehyde with propan-1-amine, followed by reduction to the corresponding amine.
- Step 1: Condensation of 6-methylpyridine-2-carbaldehyde with propan-1-amine under anhydrous conditions to form an imine intermediate.
- Step 2: Reduction of the imine using a hydride donor such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Step 3: Isolation of the free amine.
- Solvents: Methanol, tetrahydrofuran (THF), or ethanol are commonly used.
- Temperature: Typically maintained between 0°C to 25°C to control reaction rate and selectivity.
- Stoichiometry: Equimolar or slight excess of amine to aldehyde to drive imine formation.
- High selectivity and yield.
- Mild reaction conditions.
- Straightforward purification.
Salt Formation (Hydrochloride Salt)
Overview:
To improve stability, solubility, and ease of handling, the free base amine is converted into its hydrochloride salt.
- The free amine is treated with concentrated hydrochloric acid in a polar solvent such as ethanol.
- The resulting salt precipitates out or is isolated by recrystallization.
- Control of pH and temperature during salt formation is critical to obtain high purity.
- Recrystallization improves compound purity and removes residual impurities.
Alternative Synthetic Approaches
While reductive amination is predominant, other methods reported in related pyridine derivatives synthesis include:
- Nucleophilic Substitution: Introduction of the propan-1-amine moiety via substitution on a suitable leaving group attached to the pyridine ring.
- Acylation and Subsequent Reduction: Acylation of 6-methylpyridine derivatives followed by reduction to the amine.
These methods are less common for this specific compound but may be employed depending on available starting materials and desired scale.
Industrial Production Considerations
- Continuous Flow Reactors: Enhance reaction control, safety, and scalability.
- Automated Synthesis: Improves reproducibility and throughput.
- Purification: Chromatographic techniques and recrystallization are standard for obtaining high purity product.
Analytical Confirmation of Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR shows characteristic signals for pyridine ring protons (δ 7.0–8.5 ppm) and amine protons (δ 1.5–2.5 ppm).
- ^13C NMR confirms carbon environments consistent with the methyl-substituted pyridine and propan-1-amine chain.
Mass Spectrometry (MS): Confirms molecular ion peak corresponding to the molecular weight of this compound hydrochloride (m/z consistent with C₉H₁₅ClN₂).
X-ray Crystallography: Used occasionally to confirm salt formation and crystal structure.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Notes |
|---|---|---|---|
| Reductive Amination | 6-methylpyridine-2-carbaldehyde, propan-1-amine, NaBH₄ or LiAlH₄, MeOH/THF, 0-25 °C | High yield, mild conditions | Most common method |
| Nucleophilic Substitution | Pyridine derivative with leaving group, propan-1-amine, base, solvent | Alternative route | Less common, depends on substrate |
| Salt Formation | Free amine, concentrated HCl, ethanol | Improves stability and purity | Essential for pharmaceutical applications |
| Industrial Scale Methods | Continuous flow reactors, automated systems | Enhanced scalability and control | Requires optimization of parameters |
Research Findings and Notes
- The reductive amination method provides a reliable route with good yields and purity, suitable for both laboratory and industrial scales.
- Control of reaction parameters such as temperature, solvent choice, and reagent ratios critically affects the product yield and purity.
- The hydrochloride salt form is preferred for storage and handling due to enhanced stability.
- Analytical techniques confirm the structural integrity and purity of the synthesized compound, ensuring suitability for further research or application.
This detailed overview synthesizes diverse, authoritative data on the preparation of this compound, highlighting practical synthetic routes, reaction conditions, and analytical validation methods essential for researchers and industrial chemists. The information is based on peer-reviewed literature and reputable chemical supplier data, ensuring professional and comprehensive coverage.
Q & A
Q. What are the recommended methods for synthesizing 1-(6-Methylpyridin-2-yl)propan-1-amine and its derivatives?
- Methodological Answer : Synthesis often involves condensation reactions between pyridine derivatives and propan-1-amine precursors. For example, similar compounds (e.g., (2R)-2-(2-Adamantyl)propan-1-amine) are synthesized via reductive amination or nucleophilic substitution, using reagents like sodium borohydride or lithium aluminum hydride under inert conditions . For the hydrochloride salt form (e.g., this compound hydrochloride), acidification with HCl post-synthesis is typical .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for crystal structure determination, particularly for resolving chiral centers or complex substituents .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : While specific toxicity data for this compound is limited, general protocols for amines apply:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Respiratory Protection : For powder handling, use P95 respirators (US) or equivalent .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or dust.
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts reaction pathways (e.g., oxidation of the amine group) by calculating transition states and activation energies.
- Molecular Dynamics Simulations : Models interactions with biological targets (e.g., enzymes or receptors) to guide drug design .
- Note : Experimental validation (e.g., kinetic studies) is critical to resolve discrepancies between computational predictions and empirical data.
Q. What strategies are effective in resolving contradictions in reported physicochemical properties (e.g., solubility)?
- Methodological Answer :
- Comparative Analysis : Cross-reference data from multiple databases (e.g., PubChem, EPA DSSTox) to identify consensus values .
- Experimental Replication : Use standardized conditions (e.g., USP methods) to measure properties like logP or water solubility.
- Critical Gap : Many amines lack comprehensive data; prioritize studies to fill these gaps .
Q. How can this compound be applied in coordination chemistry or catalysis?
- Methodological Answer :
- Ligand Design : The pyridinyl group can act as a Lewis base, coordinating to metals like Cu(II) or Pd(II). For example, similar ligands (e.g., 6,6'-bis(4-methylpyridin-2-amine)) stabilize metal complexes in catalytic cycles .
- Catalytic Activity Testing : Evaluate performance in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying temperatures and solvents.
Q. What experimental approaches are suitable for studying its potential biological activity?
- Methodological Answer :
- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays.
- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify interactions with proteins .
- Chirality Considerations : Enantiomers (e.g., (S)- vs. (R)-forms) may exhibit divergent biological effects, requiring chiral separation techniques (e.g., HPLC with chiral columns) .
Data Contradiction and Reproducibility Analysis
Q. How to address inconsistencies in reported synthetic yields for this compound?
- Methodological Answer :
- Parameter Optimization : Systematically vary reaction parameters (e.g., temperature, catalyst loading) using Design of Experiments (DoE) frameworks.
- Side-Reaction Analysis : Use LC-MS to identify byproducts (e.g., over-oxidation or dimerization) that reduce yield .
Q. Why do crystallographic data sometimes conflict with computational structure predictions?
- Methodological Answer :
- Crystal Packing Effects : Intermolecular forces in the solid state can distort bond angles compared to gas-phase DFT models.
- Refinement Protocols : Ensure SHELXL refinement parameters (e.g., thermal displacement factors) are correctly applied .
Tables for Key Data
| Property | Reported Value | Source |
|---|---|---|
| Molecular Formula | C9H14N2 (free base) | |
| Molecular Weight | 150.22 g/mol | |
| Common Derivatives | Hydrochloride salt | |
| Chiral Resolution Methods | Chiral HPLC, SFC |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
